molecular formula C18H23N7O3 B14961112 1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide

1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide

Cat. No.: B14961112
M. Wt: 385.4 g/mol
InChI Key: MQIMXIISXARJMW-UHFFFAOYSA-N
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Description

1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazine ring, a piperidine ring, and a benzodioxin moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide is unique due to its combination of a triazine ring, a piperidine ring, and a benzodioxin moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H23N7O3

Molecular Weight

385.4 g/mol

IUPAC Name

1-[[4-amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H23N7O3/c19-16(26)11-3-5-25(6-4-11)10-15-22-17(20)24-18(23-15)21-12-1-2-13-14(9-12)28-8-7-27-13/h1-2,9,11H,3-8,10H2,(H2,19,26)(H3,20,21,22,23,24)

InChI Key

MQIMXIISXARJMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N

Origin of Product

United States

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